
5,10-Bis(4-methylphenyl)-15,20-dipentylporphyrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,10-Bis(4-methylphenyl)-15,20-dipentylporphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. These compounds are characterized by their large, stable ring structures composed of four pyrrole subunits interconnected via methine bridges. The unique structure of porphyrins allows them to participate in various biological and chemical processes, making them valuable in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 5,10-Bis(4-methylphenyl)-15,20-dipentylporphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with 4-methylbenzaldehyde and pentylaldehyde in the presence of an acid catalyst such as trifluoroacetic acid. The reaction mixture is then subjected to oxidation using an oxidizing agent like p-chloranil to yield the desired porphyrin compound .
Industrial production methods for porphyrins often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
5,10-Bis(4-methylphenyl)-15,20-dipentylporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form porphyrin dications or other oxidized derivatives. Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reduction reactions can convert the porphyrin to its reduced form, such as porphyrinogen. Reducing agents like sodium borohydride are often used.
Substitution: The compound can undergo electrophilic substitution reactions, where substituents on the phenyl rings are replaced by other groups. Reagents like bromine or iodine can facilitate these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with ferric chloride can yield a porphyrin dication, while reduction with sodium borohydride can produce a porphyrinogen .
Wissenschaftliche Forschungsanwendungen
5,10-Bis(4-methylphenyl)-15,20-dipentylporphyrin has several scientific research applications:
Chemistry: The compound is used as a model system for studying the electronic properties of porphyrins and their interactions with metals. It is also used in the synthesis of porphyrin-based materials for catalysis and sensor applications.
Biology: In biological research, the compound is used to study the binding interactions of porphyrins with proteins and nucleic acids. It serves as a model for understanding the behavior of natural porphyrins in biological systems.
Industry: In industrial applications, the compound is used in the development of dye-sensitized solar cells (DSSCs) and other photovoltaic devices.
Wirkmechanismus
The mechanism of action of 5,10-Bis(4-methylphenyl)-15,20-dipentylporphyrin involves its ability to absorb light and transfer energy to other molecules. In photodynamic therapy, the compound absorbs light and transitions to an excited state. This excited state can then transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can damage cellular components, leading to cell death. The molecular targets of the compound include cellular membranes, proteins, and nucleic acids .
Vergleich Mit ähnlichen Verbindungen
5,10-Bis(4-methylphenyl)-15,20-dipentylporphyrin can be compared with other similar porphyrin compounds, such as:
5,10,15,20-Tetraphenylporphyrin: This compound has four phenyl groups attached to the porphyrin ring and is widely used in research for its stability and ease of synthesis.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound has carboxyl groups on the phenyl rings, making it more hydrophilic and suitable for biological applications.
5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin: This compound has sulfonate groups, enhancing its solubility in water and making it useful for studying interactions with biological molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and solubility properties. These properties make it particularly valuable for applications in photodynamic therapy and photovoltaic devices .
Eigenschaften
CAS-Nummer |
874948-44-4 |
|---|---|
Molekularformel |
C44H46N4 |
Molekulargewicht |
630.9 g/mol |
IUPAC-Name |
5,10-bis(4-methylphenyl)-15,20-dipentyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H46N4/c1-5-7-9-11-33-35-21-22-36(45-35)34(12-10-8-6-2)38-24-26-40(47-38)44(32-19-15-30(4)16-20-32)42-28-27-41(48-42)43(39-25-23-37(33)46-39)31-17-13-29(3)14-18-31/h13-28,46,48H,5-12H2,1-4H3 |
InChI-Schlüssel |
YCMGECNVDHTXFS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C2C=CC(=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC1=N5)CCCCC)C6=CC=C(C=C6)C)C7=CC=C(C=C7)C)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


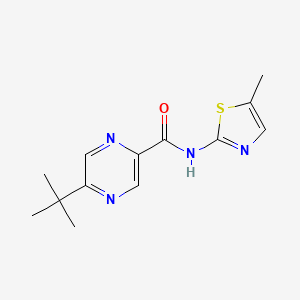
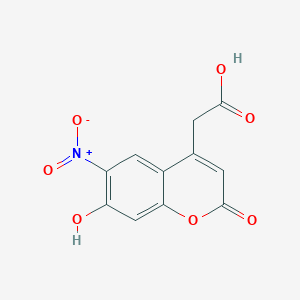



![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)

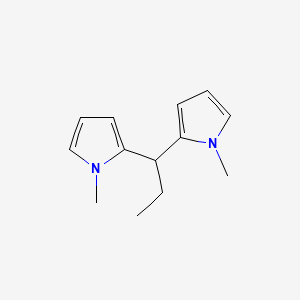
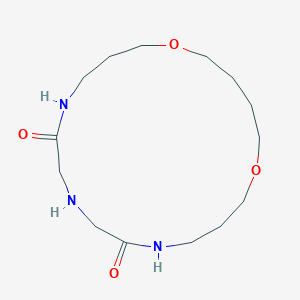
![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)
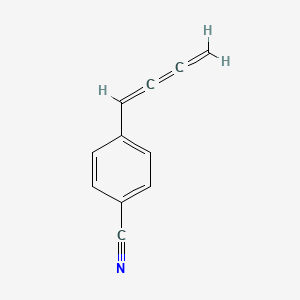
![4,6-Bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14196673.png)
![3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene](/img/structure/B14196677.png)
![4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]-](/img/structure/B14196678.png)
